5-N-(2-methoxyethyl)pyridine-3,5-diamine
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Overview
Description
5-N-(2-methoxyethyl)pyridine-3,5-diamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 3 and 5, and a 2-methoxyethyl group attached to one of the nitrogen atoms. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-(2-methoxyethyl)pyridine-3,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diaminopyridine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-N-(2-methoxyethyl)pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF or ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-N-(2-methoxyethyl)pyridine-3,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-N-(2-methoxyethyl)pyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino groups and the 2-methoxyethyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-N-(2-methoxyethyl)pyridine-2,5-diamine: Similar structure but with different substitution pattern.
3,5-diaminopyridine: Lacks the 2-methoxyethyl group.
2-methoxyethylamine: Contains the 2-methoxyethyl group but lacks the pyridine ring.
Uniqueness
5-N-(2-methoxyethyl)pyridine-3,5-diamine is unique due to the specific combination of the pyridine ring, amino groups, and the 2-methoxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-N-(2-methoxyethyl)pyridine-3,5-diamine |
InChI |
InChI=1S/C8H13N3O/c1-12-3-2-11-8-4-7(9)5-10-6-8/h4-6,11H,2-3,9H2,1H3 |
InChI Key |
JFQWUMYGJCHOSW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CN=CC(=C1)N |
Origin of Product |
United States |
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